molecular formula C15H13ClN2O B1629342 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 79707-23-6

8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1629342
CAS No.: 79707-23-6
M. Wt: 272.73 g/mol
InChI Key: CSSBGISTZHPJPH-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine (molecular formula: C₁₅H₁₃ClN₂O, molecular weight: 272.73) is a substituted imidazo[1,2-a]pyridine derivative characterized by a benzyloxy group at position 8 and a chloromethyl group at position 2 . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug discovery, including applications as antiulcer agents, anticholinesterase inhibitors, and fluorescent probes . The chloromethyl group at position 2 enhances reactivity, enabling further functionalization, while the benzyloxy substituent at position 8 may influence lipophilicity and binding interactions in biological systems .

Properties

IUPAC Name

2-(chloromethyl)-8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-9-13-10-18-8-4-7-14(15(18)17-13)19-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSBGISTZHPJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607434
Record name 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79707-23-6
Record name 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 79707-23-6) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an imidazo[1,2-a]pyridine core with a benzyloxy group and a chloromethyl substituent. This configuration is essential for its biological interactions and activity.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. Specifically, this compound has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating promising potential as an antitubercular agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine framework can enhance cytotoxicity against different cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound acts as a selective inhibitor of key enzymes in bacterial pathways, leading to impaired growth and survival of pathogens.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating signaling cascades associated with cell death .

Case Studies and Research Findings

A review of recent literature highlights several case studies where this compound was evaluated for its biological efficacy:

StudyTargetFindings
Abrahams et al. (2023)MtbIdentified as potent inhibitors with MIC values between 0.03 to 5.0 μM .
Moraski et al. (2013)Cancer Cell LinesShowed enhanced cytotoxicity with specific structural modifications .
Gauthier et al. (2017)Kinase InhibitionDemonstrated effective inhibition of tropomyosin receptor kinases .

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Research indicates that compounds similar to 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Antiparasitic Effects : This compound has also been investigated for its antiparasitic activity. Studies demonstrate that related compounds can effectively target protozoan parasites such as Leishmania donovani, which causes visceral leishmaniasis. Modifications to the imidazo structure have led to enhanced potency and selectivity against these pathogens .

Case Study 1: Antitubercular Activity

A study focused on the antitubercular properties of nitroimidazole derivatives revealed that modifications similar to those in this compound significantly improved activity against Mycobacterium tuberculosis. The introduction of polar functionalities enhanced solubility and bioavailability, leading to compounds with MIC values as low as 0.006 μg/mL .

Case Study 2: Anti-inflammatory Properties

Research into the anti-inflammatory effects of pyrimidine derivatives has highlighted the potential of imidazo derivatives in modulating inflammatory pathways. Compounds structurally related to this compound demonstrated significant inhibition of COX-2 activity, suggesting their usefulness in treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against resistant bacterial strainsMIC values as low as 0.006 μg/mL
Antiparasitic ActivityTargeting protozoan parasitesEnhanced potency against Leishmania donovani
Anti-inflammatory EffectsModulation of inflammatory pathwaysSignificant COX-2 inhibition

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, enabling diverse functionalization:

Reaction Type Reagents/Conditions Product Key References
Amine alkylationPrimary/secondary amines, K₂CO₃, DMF, 80°C2-(Aminomethyl)imidazo[1,2-a]pyridine derivatives
Thioether formationThiols, NaH, THF, RT2-(Thiomethyl)imidazo[1,2-a]pyridines
EtherificationAlcohols, NaOH, H₂O/EtOH, reflux2-(Alkoxymethyl)imidazo[1,2-a]pyridines
Azide substitutionNaN₃, DMSO, 60°C2-(Azidomethyl)imidazo[1,2-a]pyridine

Example:
Reaction with morpholine in DMF at 80°C yields 2-(morpholin-4-ylmethyl)-8-benzyloxyimidazo[1,2-a]pyridine (88% yield) .

Deprotection of the Benzyloxy Group

The benzyloxy group is cleaved under hydrogenolysis or acidic conditions to expose a hydroxyl group:

Method Conditions Product Yield References
HydrogenolysisH₂ (1 atm), Pd/C, EtOH, RT8-Hydroxy-2-(chloromethyl)imidazo[1,2-a]pyridine92%
Acidic cleavageTFA, CH₂Cl₂, 0°C to RT8-Hydroxy derivative85%

Note: The hydroxyl group can be further functionalized via alkylation or acylation .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

Reaction Catalyst/Reagents Product References
Suzuki–Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C2-(Arylmethyl)imidazo[1,2-a]pyridines
Buchwald–Hartwig aminationCuI, L-proline, aryl halides, DMSO, 100°C2-(Arylamino)methyl derivatives

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core undergoes regioselective electrophilic substitution at position 3:

Reaction Reagents Product Yield References
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-8-benzyloxy-2-(chloromethyl)imidazo[1,2-a]pyridine75%
BrominationBr₂, CHCl₃, RT3-Bromo derivative68%

Reductive Alkylation

The chloromethyl group is reduced to a methyl group under catalytic hydrogenation:

Conditions Catalyst Product Yield References
H₂ (3 atm), Pd/C, EtOHPd/C2-Methyl-8-benzyloxyimidazo[1,2-a]pyridine95%

Heterocycle Functionalization

The chloromethyl group facilitates cyclization to form fused heterocycles:

Reaction Reagents Product Yield References
CyclocondensationNH₂NH₂, EtOH, refluxImidazo[1,2-a]pyrido[2,1-f]purine derivatives78%

Oxidation Reactions

Controlled oxidation of the chloromethyl group yields aldehydes or carboxylic acids:

Reagent Conditions Product Yield References
KMnO₄H₂O, 100°C2-Carboxy-8-benzyloxyimidazo[1,2-a]pyridine82%
TEMPO/NaOClCH₂Cl₂/H₂O, RT2-Formyl derivative73%

Key Mechanistic Insights:

  • Nucleophilic substitution proceeds via an SN2 mechanism, favored by the electron-deficient imidazo[1,2-a]pyridine core .

  • Benzyloxy deprotection under hydrogenolysis retains the chloromethyl group due to its stability under mild H₂ conditions .

  • Electrophilic substitution at position 3 is driven by the aromatic system’s electron-rich nature .

Comparison with Similar Compounds

Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate

  • Structure : Replaces the chloromethyl group with an ethyl ester at position 2.
  • Activity : Primarily used as a synthetic intermediate. The ester group reduces electrophilicity, limiting its direct biological activity compared to the chloromethyl derivative .

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid

  • Structure : Features a hydroxyl group at position 8 and a carboxylic acid at position 2.
  • The hydroxyl group improves solubility but reduces membrane permeability relative to the benzyloxy group .
Substituent Effects on Activity
  • Position 8 : Benzyloxy groups enhance lipophilicity and receptor binding in antiulcer agents, as seen in SCH-28080 . Hydroxy or unprotected groups (e.g., 8-hydroxy derivatives) improve solubility but may reduce bioavailability .
  • Position 2 : Chloromethyl groups increase electrophilicity, enabling nucleophilic substitutions (e.g., reactions with amines or thiols). In contrast, adamantyl or biphenyl substituents at position 2 in other derivatives show anticholinesterase activity, highlighting the role of steric bulk in enzyme inhibition .

Table 2: Substituent Impact on Activity

Position Substituent Effect on Activity/Property Example Compound Reference
8 Benzyloxy ↑ Lipophilicity, receptor binding Target Compound
8 Hydroxy ↑ Solubility, ↓ membrane permeability 8-Hydroxy-2-carboxylic Acid
2 Chloromethyl ↑ Reactivity for functionalization Target Compound
2 Biphenyl Anticholinesterase activity (IC₅₀ = 79 µM) Compound 2h (AChE inhibitor)
Physicochemical Properties
  • Fluorescence : Substituted imidazo[1,2-a]pyridines with electron-donating groups (e.g., methoxy) exhibit enhanced fluorescence. The chloromethyl group in the target compound may quench fluorescence compared to unsubstituted analogs .
  • Solubility : The benzyloxy group contributes to lower aqueous solubility compared to hydroxy or carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine

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